An In-Depth Technical Guide to the Crystal Structure and Conformation of 2,3-Diphenyl-1,3-thiazolidin-4-one
An In-Depth Technical Guide to the Crystal Structure and Conformation of 2,3-Diphenyl-1,3-thiazolidin-4-one
Introduction
The 1,3-thiazolidin-4-one core is a quintessential example of a privileged scaffold in medicinal chemistry. Molecules incorporating this heterocyclic system exhibit a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] This wide-ranging bioactivity stems from the versatile stereochemistry and substitution patterns the five-membered ring allows, enabling fine-tuned interactions with a variety of biological targets.
This guide focuses on a foundational member of this class: 2,3-Diphenyl-1,3-thiazolidin-4-one . As a parent compound for numerous derivatives, a deep understanding of its three-dimensional structure—both in the ordered solid-state and the dynamic solution-state—is critical for rational drug design. The spatial orientation of the phenyl rings and the puckering of the thiazolidinone core dictate the molecule's steric and electronic profile, which are fundamental to its pharmacokinetic and pharmacodynamic properties. This whitepaper provides a comprehensive analysis of its synthesis, crystal structure, and molecular conformation, supported by detailed experimental protocols for researchers in the field.
Synthesis: Forging the Thiazolidinone Core
The most established and reliable method for synthesizing 2,3-diaryl-1,3-thiazolidin-4-ones is the cyclocondensation reaction between a pre-formed Schiff base (imine) and thioglycolic acid.[2] The reaction proceeds via nucleophilic attack of the sulfur on the imine carbon, followed by an intramolecular cyclization to form the stable five-membered ring.
Caption: Figure 1: Primary Synthesis Pathway
An alternative, modern approach involves a one-pot, solvent-free multicomponent reaction of benzyl alcohol, aniline, and thioglycolic acid under conventional heating, offering high yields and aligning with the principles of green chemistry.[5]
Solid-State Analysis: The Crystal Structure
The definitive three-dimensional arrangement of a molecule in the solid state is determined by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles, revealing the molecule's intrinsic conformation and its packing within the crystal lattice.
The crystal structure of 2,3-Diphenyl-1,3-thiazolidin-4-one (C₁₅H₁₃NOS) was elucidated by Yennawar, Tierney, and Silverberg in 2014.[6][7] Their work revealed several critical structural features:
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Racemic Crystallization : The molecule is chiral at the C2 position but crystallizes as a racemate in the monoclinic P2₁/c space group, with two independent molecules co-existing in the asymmetric unit.[6][7]
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Envelope Conformation : The five-membered thiazolidinone ring is not planar. It adopts a distinct envelope conformation , with the sulfur atom (S1) serving as the "flap," puckered out of the plane formed by the other four ring atoms.[6][7] This is a common conformation for saturated five-membered rings, relieving torsional strain.
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Phenyl Group Orientation : The two phenyl rings (one at C2, one at N3) are oriented nearly perpendicular to each other. The dihedral angles between the phenyl ring planes are 82.77(7)° and 89.12(6)° for the two independent molecules in the asymmetric unit.[6][7] This arrangement minimizes steric hindrance between the bulky aryl substituents.
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Intermolecular Interactions : In the crystal lattice, molecules are organized into chains along the b-axis, stabilized by weak C-H···O hydrogen bonds between the phenyl C-H donors and the carbonyl oxygen (O1) acceptor of an adjacent molecule.[6][7]
Caption: Figure 2: Key Structural Features
Crystallographic Data Summary
The following table summarizes the key crystallographic data reported for 2,3-Diphenyl-1,3-thiazolidin-4-one.[6]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₃NOS |
| Formula Weight | 255.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.1119 (12) |
| b (Å) | 9.5317 (8) |
| c (Å) | 18.0016 (14) |
| β (°) | 96.945 (2) |
| Volume (ų) | 2573.1 (4) |
| Z (molecules/unit cell) | 8 |
| Temperature (K) | 298 |
| R-factor | 0.049 |
| CCDC Number | 1010627 |
Solution-State Analysis: A Dynamic Conformation
While X-ray crystallography provides a static snapshot, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the time-averaged conformation of a molecule in solution. For flexible molecules like 2,3-Diphenyl-1,3-thiazolidin-4-one, the solution-state structure can differ significantly from the solid-state.
Spectroscopic analysis of this compound and its derivatives has been reported, providing key insights.[2][8]
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¹H NMR Spectroscopy : The proton spectrum is characterized by key signals:
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A singlet for the methine proton at the C2 position. The chemical shift of this proton is sensitive to the electronic effects of substituents on the adjacent phenyl rings.[8]
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A multiplet for the two diastereotopic protons of the methylene group at the C5 position.
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Multiplets in the aromatic region corresponding to the two phenyl rings.
-
-
¹³C NMR Spectroscopy : The carbon spectrum corroborates the structure, with characteristic signals for the C=O carbonyl carbon, the C2 methine carbon, and the C5 methylene carbon.[8]
While the envelope conformation observed in the crystal is likely a low-energy state in solution, the molecule is expected to be dynamic. The energy barrier for ring puckering in five-membered rings is typically low, suggesting that the molecule may rapidly interconvert between different envelope or twist conformations in solution. Advanced NMR techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy), which detects through-space correlations between protons, could be employed to map spatial proximities and provide a more detailed picture of the dominant solution-state conformation.[9]
Experimental & Analytical Protocols
Protocol 1: Synthesis of 2,3-Diphenyl-1,3-thiazolidin-4-one
This protocol is adapted from established literature procedures.[1][2]
Part A: Synthesis of N-benzylideneaniline (Schiff Base)
-
Reactant Preparation : In a 100 mL round-bottom flask, dissolve aniline (9.3 g, 0.1 mol) in 30 mL of ethanol.
-
Addition : Add benzaldehyde (10.6 g, 0.1 mol) dropwise to the aniline solution while stirring at room temperature.
-
Reaction : After the addition is complete, stir the mixture for 30 minutes. A yellow precipitate should form.
-
Isolation : Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying : Dry the N-benzylideneaniline product. The yield should be high.
Part B: Cyclocondensation to form the Thiazolidinone
-
Reactant Preparation : In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the N-benzylideneaniline (18.1 g, 0.1 mol) from Part A in 100 mL of dry toluene.
-
Addition : Add thioglycolic acid (9.2 g, 0.1 mol) to the solution.
-
Reaction : Heat the mixture to reflux and maintain for 3-4 hours. Water will be generated and can be removed using a Dean-Stark apparatus to drive the reaction to completion.
-
Work-up : After cooling to room temperature, wash the toluene solution sequentially with 50 mL of 5% sodium bicarbonate solution and 50 mL of water.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid can be purified by recrystallization from ethanol to yield pure 2,3-Diphenyl-1,3-thiazolidin-4-one as a white or off-white solid.
Protocol 2: Workflow for Single-Crystal X-ray Diffraction
This protocol outlines the general steps required to obtain a crystal structure, based on the methodology used in the literature.[6]
Caption: Figure 3: X-Ray Crystallography Workflow
Conclusion
The structural characterization of 2,3-Diphenyl-1,3-thiazolidin-4-one reveals a molecule with a well-defined three-dimensional architecture. In the solid state, its conformation is dominated by an envelope pucker of the thiazolidinone ring and a near-orthogonal arrangement of its two phenyl substituents. This rigid, sterically demanding conformation is a critical piece of information for understanding how this scaffold and its derivatives interact with biological macromolecules. While the solution-state conformation is likely more dynamic, the low-energy envelope form observed in the crystal provides a crucial starting point for computational modeling and the rational design of next-generation therapeutic agents based on the potent 1,3-thiazolidin-4-one core.
References
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Silverberg, L. J., Pacheco, C. N., et al. (2015). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. International Journal of Chemistry, 7(2).
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Kumar, A., & Singh, R. (2014). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry, 30(2), 651-656.
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Silverberg, L. J., et al. (2015). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. Semantic Scholar.
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Gaikwad, A. B. (2024). NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. International Journal of Novel Research and Development, 9(5), g798-g803.
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El-Sayed, N. N. E., et al. (2019). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. Molecules, 24(21), 3852.
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Yennawar, H. P., Tierney, J., & Silverberg, L. J. (2014). 2,3-Diphenyl-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o847.
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Viman, O., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Arabian Journal of Chemistry, 12(8), 3467-3477.
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Kumar, A., & Singh, R. (2019). Synthesis of some 2,3-diphenylthiazolidin-4-ones and their related compounds. International Journal of Chemical Studies, 7(3), 20-23.
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Kaproń, B., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6446.
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Kumar, A., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. ACS Omega, 8(23), 20649–20663.
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